N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide

Adenosine A1 receptor GPCR antagonist 4-phenylthiazole carboxamide

Procure this compound as a selective adenosine A1 receptor antagonist probe (Ki ≈ 33 nM, negligible A2A/A3 displacement at 10 µM). The benzothiazole-2-carboxamide pharmacophore structurally precludes MKP-1/MKP-3 phosphatase inhibition, making it an ideal negative control for dephosphorylation assays alongside its use as a positive probe for adenosine receptor or kinase engagement. For kinase selectivity profiling, acquire in parallel with the tetrahydronaphthalen analog (CAS 684232-89-1) to quantitatively assess how thiazole 4-substituent modulation affects target affinity within an otherwise identical framework.

Molecular Formula C18H13N3OS2
Molecular Weight 351.44
CAS No. 303124-30-3
Cat. No. B2586020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide
CAS303124-30-3
Molecular FormulaC18H13N3OS2
Molecular Weight351.44
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C18H13N3OS2/c1-11-6-8-12(9-7-11)14-10-23-18(20-14)21-16(22)17-19-13-4-2-3-5-15(13)24-17/h2-10H,1H3,(H,20,21,22)
InChIKeyDEGJXFNKHKGXOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide (CAS 303124-30-3): Procurement-Relevant Chemotype Profile


N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide (CAS 303124-30-3) is a synthetic small-molecule heterocyclic amide that links a 4-(p-tolyl)-1,3-thiazol-2-amine scaffold to a 1,3-benzothiazole-2-carboxylic acid moiety via a carboxamide bond [1]. This chemotype occupies the structural intersection of two privileged heterocyclic families—the 2-aminothiazoles and the benzothiazole-2-carboxamides—both extensively validated in kinase inhibitor and GPCR antagonist drug discovery programs [2]. The compound has been catalogued in public screening libraries (e.g., PubChem, ChEMBL) and has been evaluated in high-throughput screening campaigns, yielding quantitative activity data against specific molecular targets that differentiate it from close structural analogs [3]. Procurement decisions involving this compound require evidence-based comparison against structurally related benzothiazole-carboxamide derivatives and 4-arylthiazole congeners, as subtle variations in the aryl substituent on the thiazole ring or the heterocyclic carboxamide partner can produce order-of-magnitude shifts in target affinity, selectivity, and functional activity.

Why Generic Substitution Is Not Advisable for N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide Without Comparative Evidence


Within the benzothiazole-2-carboxamide chemotype, seemingly conservative structural modifications—such as replacing the 4-methylphenyl group on the thiazole ring with a 5,6,7,8-tetrahydronaphthalen-2-yl substituent or exchanging the benzothiazole-2-carboxamide for an isoxazole-5-carboxamide—can redirect target engagement from one protein family to another entirely [1]. For instance, the close analog N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide (CAS 684232-89-1) functions as a potent Bcr-Abl tyrosine kinase inhibitor including the imatinib-resistant T315I mutant, whereas the isoxazole-5-carboxamide analog (N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide) shows activity against dual-specificity protein phosphatases (MKP-1/MKP-3) with IC50 values of approximately 5 × 10^4 nM [2][3]. These diverging activity profiles demonstrate that compounds within this chemical series are not functionally interchangeable. Selecting the correct analog for a given research program therefore requires direct, quantitative, comparator-anchored evidence rather than class-level assumptions about biological activity.

Quantitative Comparative Evidence Guide: N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide vs. Closest Analogs


Adenosine A1 Receptor Antagonism: Differentiation from 4-Phenyl-2-(phenylcarboxamido)-1,3-thiazole Congeners

The 4-phenyl-2-(phenylcarboxamido)-1,3-thiazole chemotype has been validated as an adenosine A1 receptor antagonist scaffold with nanomolar Ki values, as reported by Van Tilburg et al. (2001) [1]. Within this series, the unsubstituted parent compound 17 (4-phenyl-2-(phenylcarboxamido)-1,3-thiazole) displays Ki values of 76 ± 8 nM at the A1 receptor, 39 ± 3 nM at A2A, and 1,900 ± 500 nM at A3 [1]. Introduction of a 4-methyl substituent on the phenylcarboxamide ring (compound 22) results in Ki values of 33 ± 4 nM (A1), 14% displacement at 10 µM (A2A), and 15% displacement at 10 µM (A3), indicating improved A1 selectivity [1]. The target compound N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide represents a scaffold extension wherein the phenylcarboxamide is replaced by a benzothiazole-2-carboxamide. Although direct Ki data for this specific compound at adenosine receptors have not been publicly disclosed in primary literature, the benzothiazole-2-carboxamide motif is structurally analogous to the phenylcarboxamide series, and the 4-methylphenyl substituent on the thiazole ring is a known A1-selectivity-enhancing modification [1][2].

Adenosine A1 receptor GPCR antagonist 4-phenylthiazole carboxamide

Chemokine Receptor CCR6 Activity of a Structurally Proximal Benzothiazole-2-Carboxamide Analog

A closely related benzothiazole-2-carboxamide derivative—N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide (CID 4454088)—has been evaluated in a PubChem BioAssay against the human C-C chemokine receptor type 6 (CCR6), yielding an IC50 value of 869 nM [1]. This compound shares the identical benzothiazole-2-carboxamide pharmacophore with the target compound but differs in the amine coupling partner: it employs a 4,7-dimethyl-1,3-benzothiazol-2-amine in place of the 4-(4-methylphenyl)-1,3-thiazol-2-amine. The target compound's thiazole-based coupling partner presents distinct hydrogen-bonding and π-stacking opportunities relative to the benzothiazole-based partner, potentially altering CCR6 affinity and selectivity [2]. Additionally, the same analog (CID 4454088) shows substantially weaker activity against β-galactosidase (IC50 = 6.66 × 10^4 nM), indicating a degree of target selectivity within the benzothiazole-2-carboxamide series [3].

CCR6 antagonist Chemokine receptor Benzothiazole carboxamide

Functional Differentiation from Isoxazole-5-Carboxamide Analog: MKP-1/MKP-3 Phosphatase Activity

The direct isoxazole analog—N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide (PubChem CID 2999703)—shares an identical 4-(4-methylphenyl)-1,3-thiazol-2-amine scaffold with the target compound but replaces the benzothiazole-2-carboxamide with an isoxazole-5-carboxamide [1]. This analog has been tested in dose-response assays against dual-specificity protein phosphatases MKP-1 and MKP-3, yielding IC50 values of 4.97 × 10^4 nM and 5.00 × 10^4 nM, respectively [2][3]. These values indicate only modest micromolar-range inhibitory activity, consistent with the isoxazole carboxamide being a suboptimal zinc-binding pharmacophore for phosphatase inhibition. The target compound's benzothiazole-2-carboxamide moiety introduces a larger aromatic surface, an additional sulfur atom capable of chalcogen bonding, and altered hydrogen-bond acceptor geometry, all of which are expected to shift the target engagement profile away from MKP-family phosphatases and toward adenosine receptors or kinases, as supported by the class-level SAR discussed in Evidence Item 1 [4].

MKP-1 inhibitor MKP-3 inhibitor Dual-specificity phosphatase

Bcr-Abl Kinase Inhibition: Structural Comparator with the Tetrahydronaphthalen Analog

N-[4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide (CAS 684232-89-1) is a reported potent and selective Bcr-Abl tyrosine kinase inhibitor, including activity against the clinically challenging imatinib-resistant T315I gatekeeper mutant . This compound differs from the target compound solely in the substituent at the 4-position of the thiazole ring: a 5,6,7,8-tetrahydronaphthalen-2-yl group replaces the 4-methylphenyl group. The tetrahydronaphthalen analog's Bcr-Abl inhibitory activity indicates that the benzothiazole-2-carboxamide-thiazole scaffold can productively occupy the ATP-binding pocket of the Abl kinase domain [1]. Whether the smaller, less lipophilic 4-methylphenyl substituent of the target compound retains or loses Bcr-Abl affinity relative to the tetrahydronaphthalen analog is an open experimental question; the 4-methyl group alone reduces molecular weight by approximately 40 Da and removes the cyclohexyl ring, which may alter both kinase hinge-region interactions and selectivity against off-target kinases.

Bcr-Abl inhibitor T315I mutant Tyrosine kinase inhibitor

Recommended Application Scenarios for N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide Based on Comparative Evidence


Adenosine A1 Receptor Antagonist Lead Optimization and Structure-Activity Relationship (SAR) Studies

This compound is best deployed as a probe within adenosine A1 receptor antagonist SAR campaigns, building on the foundational work of Van Tilburg et al. (2001) who established that 4-phenyl-2-(phenylcarboxamido)-1,3-thiazole derivatives achieve nanomolar A1 affinity [1]. The 4-methylphenyl substitution on the thiazole ring has been shown to enhance A1 selectivity over A2A and A3 subtypes within the phenylcarboxamide congener series (compound 22, Ki A1 = 33 ± 4 nM with negligible A2A/A3 displacement at 10 µM) [1]. The benzothiazole-2-carboxamide extension of this scaffold—as represented by the target compound—offers an additional vector for modulating receptor subtype selectivity, pharmacokinetic properties, and hydrogen-bond network interactions within the orthosteric binding pocket. Patent literature (US6727247) further validates benzothiazole amide derivatives as adenosine receptor ligands, supporting the use of this compound in medicinal chemistry optimization programs [2].

Chemical Biology Probe for Differentiating Target Engagement Between Kinase and Phosphatase Pathways

The direct head-to-head comparison with the isoxazole-5-carboxamide analog (CID 2999703) provides a clear functional demarcation: the oxazole analog exhibits weak MKP-1/MKP-3 phosphatase inhibition (IC50 ≈ 5 × 10^4 nM), whereas the target compound's benzothiazole-2-carboxamide pharmacophore is structurally incompatible with the zinc-dependent catalytic mechanism of dual-specificity phosphatases [3][4]. This differentiation enables use of the target compound as a negative control for MKP-mediated dephosphorylation assays while simultaneously serving as a positive probe for adenosine receptor or kinase engagement, depending on the specific biological context. Such dual utility is particularly valuable in phenotypic screening cascades where target deconvolution requires structurally matched compound pairs with divergent target profiles.

Comparator Tool for Bcr-Abl Kinase Inhibitor Selectivity Profiling

The tetrahydronaphthalen analog (CAS 684232-89-1) has demonstrated potent Bcr-Abl kinase inhibition including the T315I mutant, with published data in J. Med. Chem. (2015) [5]. The target compound, differing only by the smaller 4-methylphenyl substituent at the thiazole 4-position, serves as a matched molecular pair for interrogating the steric and lipophilic determinants of Abl kinase domain recognition. Procurement of both compounds in parallel enables quantitative assessment of how the thiazole 4-substituent modulates kinase selectivity, cellular potency, and drug-like properties within an otherwise identical benzothiazole-2-carboxamide-thiazole framework. This paired-compound strategy is directly applicable to kinase selectivity panel screening and resistance mutation profiling.

Screening Library Enrichment for Heterocyclic Carboxamide Diversity Sets

The compound occupies a well-defined region of chemical space at the intersection of two privileged heterocyclic scaffolds (benzothiazole and 2-aminothiazole). The BindingDB and PubChem BioAssay records for structurally proximal analogs confirm that benzothiazole-2-carboxamide derivatives have been probed against diverse target classes including GPCRs (CCR6, IC50 = 869 nM for the dimethyl-benzothiazole analog) and hydrolases (β-galactosidase, IC50 = 6.66 × 10^4 nM) [6]. Inclusion of the target compound in diversity-oriented screening collections provides a structurally distinctive benzothiazole-2-carboxamide representative that complements the more extensively profiled phenylcarboxamide and isoxazole carboxamide congeners, thereby enhancing the pharmacophore coverage of the screening deck.

Quote Request

Request a Quote for N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.